Ethyl 4-bromomethylcinnamate is a key intermediate in the synthesis of Ozagrel, a thromboxane A2 synthetase inhibitor used clinically as an antiplatelet agent. [, ] Its chemical structure consists of a cinnamate ester core with a bromomethyl group at the para position of the phenyl ring. This bromomethyl group serves as a reactive site for further chemical modifications, making it a versatile building block in organic synthesis.
The molecular structure of Ethyl 4-bromomethylcinnamate has been confirmed by spectroscopic techniques such as 1H NMR and 13C NMR. [] The presence of the bromomethyl group is evident from the characteristic chemical shifts in the NMR spectra. Additionally, the trans configuration of the double bond in the cinnamate core is supported by the coupling constant values observed in the 1H NMR spectrum.
The primary chemical reaction involving Ethyl 4-bromomethylcinnamate is its nucleophilic substitution with imidazole to yield Ozagrel Ethyl Ester. [, ] This reaction is usually performed in the presence of a base like potassium carbonate and utilizes a polar aprotic solvent such as dimethylformamide or acetonitrile.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4